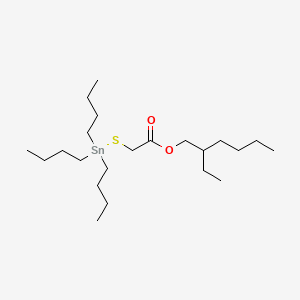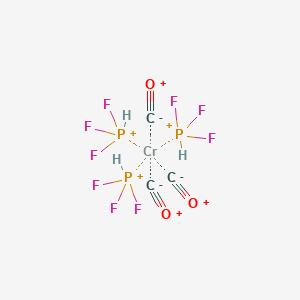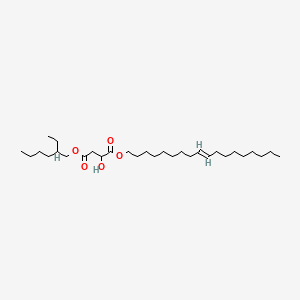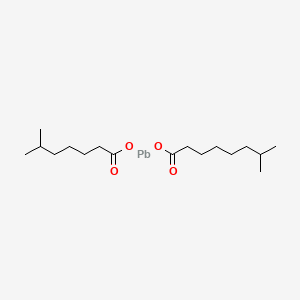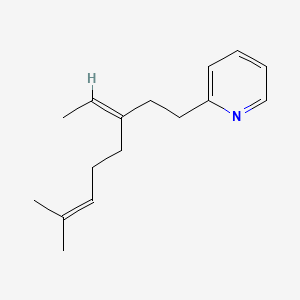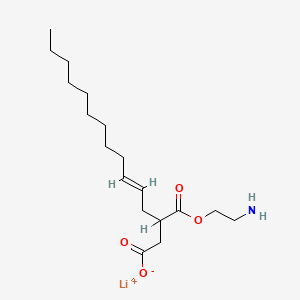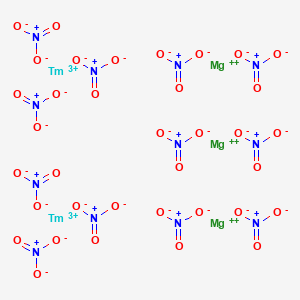
Disodium hydrogen sulphonatophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium hydrogen sulphonatophthalate is a chemical compound with the molecular formula C8H4Na2O7S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium hydrogen sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where phthalic anhydride is reacted with sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Disodium hydrogen sulphonatophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonate salts.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted sulphonatophthalate compounds .
Aplicaciones Científicas De Investigación
Disodium hydrogen sulphonatophthalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of disodium hydrogen sulphonatophthalate involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to disodium hydrogen sulphonatophthalate include:
- Disodium hydrogen phosphate
- Disodium hydrogen orthophosphate
- Disodium phosphate dibasic
Comparison
Compared to these similar compounds, this compound is unique due to its sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
51821-29-5 |
|---|---|
Fórmula molecular |
C8H4Na2O7S |
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
disodium;2-carboxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C8H6O7S.2Na/c9-7(10)4-2-1-3-5(16(13,14)15)6(4)8(11)12;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
BCGXFGYEIOZHET-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])C(=O)O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


